N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine
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Overview
Description
The compound "N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine" is not directly mentioned in the provided papers. However, the papers do discuss various benzimidazole derivatives and related compounds, which can offer insights into the chemical behavior and properties that might be expected for the compound . Benzimidazoles are heterocyclic compounds with a fused benzene and imidazole ring, which can be functionalized to yield a variety of biologically active molecules and ligands for coordination chemistry .
Synthesis Analysis
The synthesis of benzimidazole derivatives can be achieved through different pathways. For instance, the paper describes the synthesis of imidazole-amine ligands using a reductive amination reaction with primary and secondary amines. This method could potentially be adapted for the synthesis of "N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine" by choosing appropriate starting materials and reaction conditions. Another synthetic approach is the one-pot cyclization method described in paper , which could be a viable route for synthesizing substituted benzimidazole derivatives at high yields without the need for chromatographic purification.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. The conformational properties of these compounds, including the effects of N-methylation, have been studied using X-ray crystallography and NMR spectroscopy . These techniques could be applied to determine the molecular structure of "N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine" and to understand the influence of substituents on its conformation.
Chemical Reactions Analysis
Benzimidazole derivatives can participate in various chemical reactions, depending on their functional groups. The reactivity of these compounds can be influenced by the presence of electron-donating or electron-withdrawing groups on the benzimidazole ring. For example, the presence of a dimethylamino group could affect the electron density of the benzimidazole ring and thus its reactivity in electrophilic or nucleophilic reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of substituents like methyl groups can influence these properties by altering intermolecular interactions. Vibrational spectroscopy studies, such as those described in paper , can provide information on the functional groups present in the compound and their interactions, which are crucial for understanding the physical properties of the compound. The crystal structure analysis, as discussed in paper , can reveal the hydrogen-bonding characteristics, which are important for the compound's solid-state properties.
Scientific Research Applications
Subheading Molecular Architecture and Interactions
The compound N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine showcases unique structural characteristics. It's composed of a nearly flat 5,6-dimethyl-2-(5-methylthiophen-2-yl)benzimidazole system, approximately perpendicular to its substituent. This specific orientation facilitates various molecular interactions. The benzimidazole ring system's planarity and the distinct interplanar angles between it and its substituents enable intricate π–π and C—H⋯π contacts, crucial for molecular assembly and stability. Additionally, the weak C—H⋯N hydrogen bonds it forms generate infinite chains, underscoring its potential for forming structured systems (Geiger & Isaac, 2014).
Synthetic Pathways and Reactivity
Subheading Synthesis and Structural Adaptations
This compound is at the core of various synthetic pathways. The synthesis of novel 1-((indol-3-yl)methyl)-1H-imidazolium salts, where the 5,6-dimethyl-benzimidazole ring is pivotal, leads to derivatives exhibiting significant cytotoxic activity against a range of tumor cell lines. The specific structural alterations, like substitution at the imidazolyl-3-position, critically modulate the inhibitory activity of cell growth, indicating a profound influence of molecular modifications on biological activity (Xu et al., 2014). In a different context, the compound serves as a building block in synthesizing dimethyl substituted benzimidazoles. These reactions, particularly when involving cyclopropane fused onto various alicyclic rings, demonstrate the compound's versatility and reactive nature, though it's noteworthy that such structural modifications significantly impact cytotoxicity (Hehir et al., 2008).
Biological Interactions and Applications
Subheading Biological Efficacy and Potential Applications
The biological sphere is where N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine truly demonstrates its potential. For instance, its derivatives, particularly those involving the benzimidazole and benzotriazole frameworks, exhibit notable efficacy against protozoa like Acanthamoeba castellanii, even surpassing conventional antiprotozoal agents in some cases (Kopanska et al., 2004). Furthermore, certain N-substituted benzimidazole derivatives showcase promising biological activities, such as the modulation of DNA topoisomerase I and cytotoxicity against specific carcinoma cells, suggesting potential applications in cancer therapy (Alpan et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(5,6-dimethyl-1H-benzimidazol-2-yl)-N-methylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-7-4-9-10(5-8(7)2)14-11(13-9)6-12-3/h4-5,12H,6H2,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKQGSCJUPQTJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)CNC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649183 |
Source
|
Record name | 1-(5,6-Dimethyl-1H-benzimidazol-2-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5,6-dimethyl-1H-benzimidazol-2-yl)-N-methylmethanamine | |
CAS RN |
938458-93-6 |
Source
|
Record name | 1-(5,6-Dimethyl-1H-benzimidazol-2-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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